molecular formula C12H14ClNO B2699740 3-chloro-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)propan-1-one CAS No. 883291-17-6

3-chloro-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)propan-1-one

Cat. No.: B2699740
CAS No.: 883291-17-6
M. Wt: 223.7
InChI Key: BEVRPLJWSVKGCF-UHFFFAOYSA-N
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Description

3-chloro-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)propan-1-one is an organic compound with the molecular formula C12H14ClNO It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)propan-1-one typically involves the reaction of 2-methylindole with a chlorinated propanone under specific conditions. One common method is the reaction of 2-methylindole with 3-chloropropanone in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

3-chloro-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted indole derivatives .

Scientific Research Applications

3-chloro-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-one
  • 3-Chloro-2-methyl-1-propene
  • 3-Chloro-1-(5H-dibenz[b,f]azepine-5-yl)propan-1-one

Uniqueness

3-chloro-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)propan-1-one is unique due to its indole-based structure, which imparts specific chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

3-chloro-1-(2-methyl-2,3-dihydroindol-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO/c1-9-8-10-4-2-3-5-11(10)14(9)12(15)6-7-13/h2-5,9H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEVRPLJWSVKGCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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